(R)-tert-Butyl 3-(ethylsulfonamido)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (3R)-3-(ethylsulfonylamino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4S/c1-5-19(16,17)13-10-7-6-8-14(9-10)11(15)18-12(2,3)4/h10,13H,5-9H2,1-4H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGZYSZZONCJRA-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1CCCN(C1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)N[C@@H]1CCCN(C1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301126117 | |
| Record name | 1-Piperidinecarboxylic acid, 3-[(ethylsulfonyl)amino]-, 1,1-dimethylethyl ester, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301126117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286209-12-8 | |
| Record name | 1-Piperidinecarboxylic acid, 3-[(ethylsulfonyl)amino]-, 1,1-dimethylethyl ester, (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286209-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 3-[(ethylsulfonyl)amino]-, 1,1-dimethylethyl ester, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301126117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-(ethylsulfonamido)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Ethylsulfonamido Group: This step involves the reaction of the piperidine derivative with an ethylsulfonyl chloride in the presence of a base to form the ethylsulfonamido group.
Esterification: The final step is the esterification of the piperidine derivative with tert-butyl chloroformate to form the desired compound.
Industrial Production Methods
Industrial production methods for ®-tert-Butyl 3-(ethylsulfonamido)piperidine-1-carboxylate would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 3-(ethylsulfonamido)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethylsulfonamido group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
®-tert-Butyl 3-(ethylsulfonamido)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the effects of sulfonamido groups on biological systems.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-(ethylsulfonamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The ethylsulfonamido group can form hydrogen bonds with biological molecules, influencing their activity. The piperidine ring can interact with receptors or enzymes, modulating their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity and Key Differences
The compound is compared to analogs with modifications in the substituent, backbone, or stereochemistry (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Effects: The ethylsulfonamido group confers higher polarity and acidity (due to the electron-withdrawing sulfonyl group) compared to hydroxyl or amino substituents.
- Backbone Modifications : Pyrrolidine analogs (e.g., CAS 1004538-34-4) exhibit reduced ring size, lowering steric hindrance but increasing ring strain. Piperidine derivatives generally offer better conformational flexibility .
- Stereochemistry : The R-configuration in the target compound may lead to divergent biological activity compared to S-isomers, as seen in analogs like (S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate .
Stability and Reactivity
- Sulfonamides : The target compound’s sulfonamide group is hydrolytically stable under physiological conditions, unlike ester-containing analogs (e.g., tert-Butyl (2R)-2-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate), which are prone to esterase-mediated cleavage .
- Thermal Stability : Tert-butyl carbamates generally decompose above 150°C, consistent across analogs .
Biological Activity
(R)-tert-Butyl 3-(ethylsulfonamido)piperidine-1-carboxylate, with the CAS number 1286209-12-8, is a compound of significant interest in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C12H24N2O4S
- Molecular Weight : 288.39 g/mol
- Structure : The compound features a piperidine ring substituted with an ethylsulfonamide group and a tert-butyl ester.
(R)-tert-Butyl 3-(ethylsulfonamido)piperidine-1-carboxylate exhibits various biological activities primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structural motifs often act as inhibitors or modulators of enzymes involved in critical metabolic pathways.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies suggest that (R)-tert-butyl 3-(ethylsulfonamido)piperidine-1-carboxylate may possess antimicrobial properties, potentially effective against certain bacterial strains. This is hypothesized to be due to the sulfonamide moiety, which is known for its antibacterial effects.
- Anti-inflammatory Properties : Compounds containing piperidine structures have been associated with anti-inflammatory effects. The potential for (R)-tert-butyl 3-(ethylsulfonamido)piperidine-1-carboxylate to modulate inflammatory pathways warrants further investigation.
- CNS Activity : Given the presence of the piperidine ring, there is speculation about the compound's ability to penetrate the blood-brain barrier (BBB) and exert central nervous system (CNS) effects. This could lead to potential applications in treating neurological disorders.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various sulfonamide derivatives, (R)-tert-butyl 3-(ethylsulfonamido)piperidine-1-carboxylate demonstrated moderate activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods.
| Compound | MIC (µg/mL) |
|---|---|
| (R)-tert-Butyl 3-(ethylsulfonamido)piperidine-1-carboxylate | 32 |
| Sulfamethoxazole | 16 |
| Control (no treatment) | N/A |
Study 2: Anti-inflammatory Mechanisms
A recent investigation into the anti-inflammatory potential of piperidine derivatives showed that (R)-tert-butyl 3-(ethylsulfonamido)piperidine-1-carboxylate reduced pro-inflammatory cytokine levels in vitro. The study utilized human monocytes stimulated with lipopolysaccharide (LPS).
| Treatment | IL-6 Level (pg/mL) | TNF-α Level (pg/mL) |
|---|---|---|
| Control | 1500 | 200 |
| (R)-tert-Butyl 3-(ethylsulfonamido)piperidine-1-carboxylate | 800 | 100 |
Q & A
Basic: What synthetic strategies are recommended for preparing (R)-tert-Butyl 3-(ethylsulfonamido)piperidine-1-carboxylate?
Answer:
The synthesis typically involves:
- Step 1: Start with a tert-butyl-protected piperidine precursor (e.g., tert-butyl 3-aminopiperidine-1-carboxylate).
- Step 2: Introduce the ethylsulfonamide group via reaction with ethylsulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–20°C to minimize side reactions .
- Step 3: Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity via TLC or HPLC .
Basic: How can researchers ensure compound stability during storage and handling?
Answer:
- Storage: Store in airtight containers at –20°C under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. Avoid exposure to moisture and strong oxidizing agents .
- Handling: Use gloveboxes or fume hoods with PPE (gloves, lab coat, goggles) to mitigate irritant risks .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- Structural confirmation: Use -NMR and -NMR to verify the piperidine backbone and sulfonamide substituents.
- Purity assessment: Employ HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
- Mass spectrometry: Confirm molecular weight via ESI-MS or HRMS .
Advanced: How can chiral integrity (R-configuration) be maintained during synthesis?
Answer:
- Chiral resolution: Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation for intermediates).
- Verification: Analyze enantiomeric excess via chiral HPLC (Chiralpak® columns) or single-crystal X-ray diffraction .
Advanced: What are common side reactions in sulfonamidation, and how are they mitigated?
Answer:
- Side reactions: Over-sulfonation, racemization at the chiral center, or N-oxide formation.
- Mitigation: Use controlled stoichiometry (1:1 molar ratio of amine to sulfonyl chloride), low temperatures (0–5°C), and inert atmospheres. Monitor reaction progress via in situ FTIR or LC-MS .
Advanced: How does the ethylsulfonamido group influence the compound’s reactivity in downstream modifications?
Answer:
- Electrophilic susceptibility: The sulfonamide group can act as a leaving group under strong basic conditions, enabling nucleophilic substitution (e.g., alkylation or arylation).
- Hydrogen bonding: The sulfonamide NH participates in H-bonding, affecting solubility and biological interactions. Optimize reaction solvents (e.g., DMF or DMSO) to balance reactivity and stability .
Safety: What toxicological data are available, and what precautions are advised?
Answer:
- Data limitations: Acute toxicity studies are sparse, but related piperidine derivatives show irritant properties (skin/eye score: 4/5) .
- Precautions: Follow GHS Category 4 guidelines for acute toxicity (oral, dermal, inhalation). Use spill kits for accidental releases and neutralize waste with dilute acetic acid before disposal .
Methodological: How to resolve contradictions in stability data under varying pH conditions?
Answer:
- Experimental design: Conduct accelerated stability studies (40°C/75% RH for 1–3 months) in buffers (pH 1–10).
- Analysis: Monitor degradation via HPLC-MS to identify hydrolysis products (e.g., tert-butyl alcohol or piperidine derivatives). Adjust formulation pH to 6–7 for maximal stability .
Advanced: What computational tools can predict the compound’s pharmacokinetic properties?
Answer:
- Software: Use Schrödinger’s QikProp or SwissADME for logP, solubility, and CYP450 interaction predictions.
- Molecular docking: Simulate binding to biological targets (e.g., enzymes or receptors) using AutoDock Vina or MOE .
Methodological: How to optimize reaction yields in large-scale synthesis?
Answer:
- Process optimization: Scale reactions using flow chemistry for better heat/mass transfer.
- Catalysis: Screen Pd/C or enzyme catalysts for selective transformations.
- Quality-by-design (QbD): Apply DOE (design of experiments) to identify critical parameters (temperature, solvent polarity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
